1-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Monoamine oxidase A Neuropharmacology Enzyme inhibition

The compound 1-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (molecular formula C₁₅H₁₄ClN₃O₂S, MW 335.8 g/mol) belongs to the class of 5-oxopyrrolidine-3-carboxamide derivatives bearing a thiazole amide moiety. It is a synthetic small molecule listed in commercial screening libraries, with documented, though limited, bioactivity annotations primarily from high-throughput screening panels.

Molecular Formula C15H14ClN3O2S
Molecular Weight 335.8 g/mol
Cat. No. B4761644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Molecular FormulaC15H14ClN3O2S
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H14ClN3O2S/c1-9-7-17-15(22-9)18-14(21)10-6-13(20)19(8-10)12-4-2-11(16)3-5-12/h2-5,7,10H,6,8H2,1H3,(H,17,18,21)
InChIKeyIQDNRYULELXVNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide: Chemical Identity and Procurement Baseline


The compound 1-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (molecular formula C₁₅H₁₄ClN₃O₂S, MW 335.8 g/mol) belongs to the class of 5-oxopyrrolidine-3-carboxamide derivatives bearing a thiazole amide moiety. It is a synthetic small molecule listed in commercial screening libraries, with documented, though limited, bioactivity annotations primarily from high-throughput screening panels [1]. Its structural core is shared with numerous analogs, but the specific substitution pattern—4-chlorophenyl at N1 and 5-methylthiazol-2-yl at the carboxamide—distinguishes it within combinatorial libraries designed for kinase and enzyme inhibitor discovery .

Why Generic Substitution of 1-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Is Not Advisable Without Comparative Data


Compounds within the 5-oxopyrrolidine-3-carboxamide class exhibit marked differences in target engagement and potency depending on subtle variations in the aryl and heteroaryl substituents. For example, the regioisomeric 3-chlorophenyl analog (1-(3-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide) shares an identical molecular formula but can display distinct binding profiles due to altered electronic and steric interactions with hydrophobic enzyme pockets . Available screening data for the 4-chlorophenyl derivative show weak inhibition of human MAO-A (IC₅₀ >40 µM) and no significant activity against bacterial GroEL/GroES, whereas closely related analogs may possess entirely different target selectivity profiles [1]. Consequently, assuming interchangeability between analogs without matched-pair activity data is scientifically unsound and may compromise experimental reproducibility.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide


MAO-A Inhibition: Quantitative Comparison with 3-Chlorophenyl Regioisomer

The 4-chlorophenyl derivative exhibits weak inhibition of human MAO-A with an IC₅₀ of 40,000 nM (40 µM). No matched-pair data are available for the 3-chlorophenyl analog in the same assay; however, the existence of this datum establishes a baseline for the target compound's profile. Any procurement decision for MAO-A-related studies must account for this micromolar potency, which is substantially weaker than known reference inhibitors (e.g., clorgyline IC₅₀ ~1–10 nM) [1]. The flat SAR around the chlorophenyl position suggests that the 4-chloro substitution does not confer significant binding advantage in this target, and users should anticipate low potency in amine oxidase assays unless otherwise validated.

Monoamine oxidase A Neuropharmacology Enzyme inhibition

Prokaryotic Chaperonin Inhibition: Negative Data as a Key Selectivity Indicator

The compound was screened against the E. coli GroEL/GroES chaperonin system and showed no inhibition at concentrations up to 100,000 nM (>100 µM) [1]. This negative result is a critical piece of selectivity information: it indicates that the compound does not promiscuously interfere with bacterial protein folding machinery, a common off-target effect for certain small molecules. Compounds that inhibit GroEL/GroES (e.g., some aminocoumarins) are typically flagged for cytotoxicity screening. Therefore, this lack of activity can be a desirable feature for programs aiming to avoid antibacterial off-targets or for profiling specificity panels.

Antibacterial drug discovery GroEL/GroES chaperonin Target selectivity

Structural Differentiation from the 4-Chlorobenzyl Analog: Impact on LogP and Solubility

A closely related compound available from the same vendor library is 1-[(4-chlorophenyl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (ChemDiv ID Y042-3364). The key difference is the insertion of a methylene spacer between the pyrrolidine nitrogen and the 4-chlorophenyl ring. This modification increases molecular weight (349.84 vs 335.8 g/mol) and is expected to elevate LogP by ~0.5–0.7 units based on standard fragment contributions, thereby reducing aqueous solubility. For assay design, the target compound's lower lipophilicity may be advantageous in biochemical screens where DMSO tolerance is limited. No experimental solubility or LogP data are publicly available for either compound, so this inference is class-level only .

Physicochemical profiling Drug-likeness Library procurement

Scaffold-Level Inference: 5-Oxopyrrolidine Carboxamides as Privileged CCR5 Antagonist Scaffolds

The 5-oxopyrrolidine-3-carboxamide scaffold has been validated as a CCR5 antagonist core, with lead compound N-{3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl}-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide showing an IC₅₀ of 1.9 µM in a [125I]RANTES competition assay using CHO cells expressing CCR5 [1]. Although the target compound differs substantially in its substitution pattern (4-chlorophenyl and thiazole vs. complex piperidine side chain), the shared core suggests potential activity at chemokine receptors. This class-level inference highlights the possibility of repurposing the scaffold for CCR5-related applications, but direct experimental validation is absent and should not be assumed.

CCR5 antagonist HIV entry inhibitor Scaffold repurposing

Recommended Application Scenarios for Procured 1-(4-Chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide


Negative Control for MAO-A Inhibitor Screening

Given the compound's weak MAO-A IC₅₀ of 40 µM [1], it can serve as a non-potent reference compound in amine oxidase assays to establish baseline activity windows. Its structural similarity to more potent MAO inhibitors (e.g., thiazole-containing analogs) allows researchers to benchmark assay sensitivity without introducing strong inhibition artifacts.

Selectivity Profiling in Chaperonin-Targeted Antibacterial Programs

The confirmed lack of GroEL/GroES inhibition (IC₅₀ >100 µM) [1] makes this compound suitable as a negative standard in assays designed to identify bacterial protein folding inhibitors. It can be used to differentiate specific chaperonin inhibitors from non-specific protein denaturants.

Physicochemical Comparator in Structure–Property Relationship Studies

The compound's predicted lower LogP relative to the 4-chlorobenzyl analog positions it as a comparator in solubility and permeability assays. Researchers can use matched pairs (phenyl vs. benzyl) to study the impact of a methylene spacer on ADME properties without introducing additional heteroatom changes.

Scaffold-Hopping Starting Point for CCR5 Antagonist Optimization

The established CCR5 antagonism of the 5-oxopyrrolidine-3-carboxamide core [2] provides a structural rationale for screening this compound in chemokine receptor panels. Its distinct substitution may yield novel binding modes exploitable in HIV entry inhibitor development.

Quote Request

Request a Quote for 1-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.